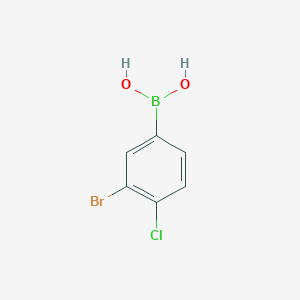

3-Bromo-4-chlorophenylboronic acid

Vue d'ensemble

Description

3-Bromo-4-chlorophenylboronic acid is an organoboron compound . It has a CAS Number of 1384956-55-1 and a molecular weight of 235.27 . It is a solid substance .

Molecular Structure Analysis

The linear formula of 3-Bromo-4-chlorophenylboronic acid is C6H5BBrClO2 . The molecular weight is 235.27 .Physical And Chemical Properties Analysis

3-Bromo-4-chlorophenylboronic acid is a solid substance . It has a density of 1.79±0.1 g/cm3 . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Synthesis Applications

3-Bromo-4-chlorophenylboronic acid is primarily used in various synthesis processes, leveraging its unique chemical properties. For instance, it plays a key role in aza-Friedel–Crafts reactions, where it promotes the efficient synthesis of 3-substituted indole derivatives. This process is notable for its mild reaction conditions and excellent yields, as demonstrated in the synthesis of these indole derivatives using indoles, aromatic aldehydes, and N,N-dimethylaniline at room temperature (Goswami et al., 2015).

Additionally, 3-Bromo-4-chlorophenylboronic acid is used in the Suzuki coupling process. This technique involves the reaction of various compounds with arylboronic acids to synthesize corresponding derivatives under controlled conditions. This process has been noted for its adaptability in synthesizing new compounds with potential pharmacological applications, as seen in the synthesis of various thiophene derivatives (Ikram et al., 2015).

Materials Science and Catalysis

In the realm of materials science and catalysis, 3-Bromo-4-chlorophenylboronic acid is utilized for its ability to facilitate cross-coupling reactions in water or aqueous solvents. It has been employed in Suzuki–Miyaura reactions, particularly effective for creating biaryls and heterobiaryls, which are essential intermediates in various synthetic processes. This method is highlighted for its use in aqueous and aerobic conditions, producing important intermediates like 4′-methylbiphenyl-2-carbonitrile and 4-biphenylacetic acid (Nájera et al., 2004).

Analytical and Structural Chemistry

In analytical and structural chemistry, the study of 3-Bromo-4-chlorophenylboronic acid and its derivatives is crucial. For example, the crystal structures of related compounds like 4-chlorophenylboronic acids have been extensively studied using single-crystal X-ray diffraction methods. These studies are significant for understanding the molecular interactions and crystal packing influenced by various substituents, which is vital for designing new materials and compounds (Shimpi et al., 2007).

Safety and Hazards

The safety information for 3-Bromo-4-chlorophenylboronic acid includes a GHS07 pictogram and a warning signal word . Hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 3-Bromo-4-chlorophenylboronic acid would interact with a palladium catalyst. The reaction involves the oxidative addition of an electrophilic organic group to the palladium, which donates electrons to form a new palladium-carbon bond. The boronic acid then undergoes transmetalation, transferring the organic group from boron to palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and is typically stored in a dry environment between 2-8°c for stability .

Result of Action

The primary result of the action of 3-Bromo-4-chlorophenylboronic acid in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Bromo-4-chlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions is influenced by several environmental factors. The reactions are typically carried out under mild and functional group tolerant conditions. The stability of the boronic acid reagent and its rapid transmetalation with palladium (II) complexes contribute to the success of these reactions .

Propriétés

IUPAC Name |

(3-bromo-4-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOMDGCMBBIIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718342 | |

| Record name | (3-Bromo-4-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chlorophenylboronic acid | |

CAS RN |

1384956-55-1 | |

| Record name | (3-Bromo-4-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

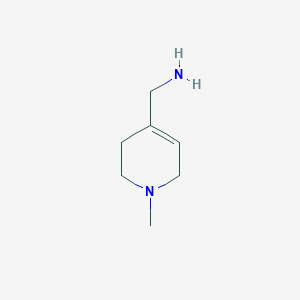

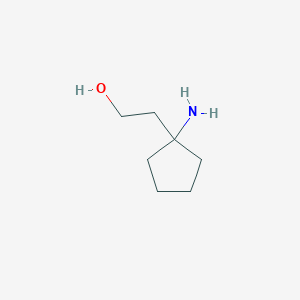

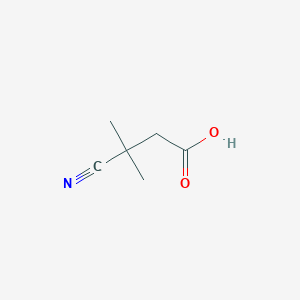

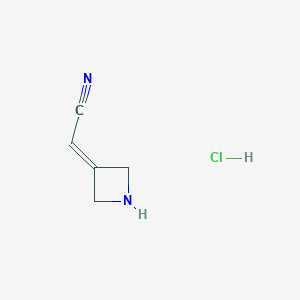

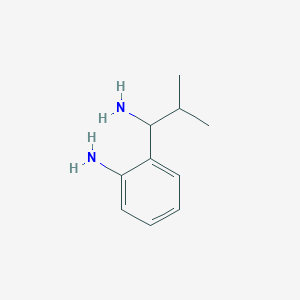

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

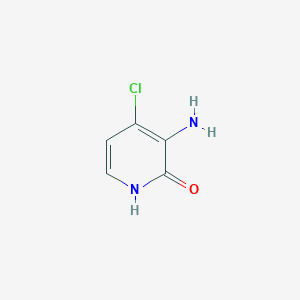

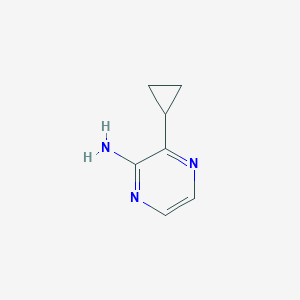

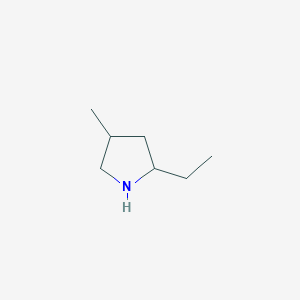

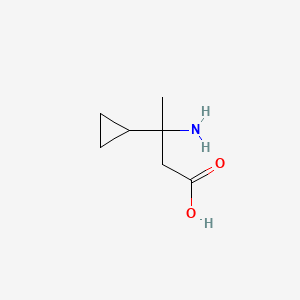

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.